molecular formula C6H13Cl2N3 B13477882 dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride

dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B13477882
M. Wt: 198.09 g/mol
InChI Key: HAGOSUXEJOTULG-UHFFFAOYSA-N
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Description

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a synthetic organic compound featuring a pyrazole core substituted at the 4-position with a methylene-linked dimethylamine group, stabilized as a dihydrochloride salt. Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their versatile binding properties and metabolic stability. The dihydrochloride form enhances aqueous solubility, facilitating its use in biological assays and formulation development.

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-9(2)5-6-3-7-8-4-6;;/h3-4H,5H2,1-2H3,(H,7,8);2*1H

InChI Key

HAGOSUXEJOTULG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNN=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

While direct literature on dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is scarce, closely related pyrazole derivatives have been synthesized through the following approaches:

Salt Formation: Dihydrochloride Preparation

The free base dimethyl[(1H-pyrazol-4-yl)methyl]amine is typically converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as 1,4-dioxane or methanol. For example:

  • Dissolve the free amine in methanol.
  • Add an equimolar or excess amount of hydrochloric acid (4 M HCl in 1,4-dioxane is common).
  • Stir at room temperature overnight.
  • Isolate the precipitated dihydrochloride salt by filtration and drying.

This process enhances the compound’s stability, crystallinity, and ease of handling.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Yield (%) (if reported)
Pyrazole ring formation Hydrazine + β-diketone, reflux in ethanol Classical pyrazole synthesis Variable
Introduction of methylamine group Nucleophilic substitution or reductive amination Use of dimethylamine or derivatives Variable
Salt formation Treatment with HCl in 1,4-dioxane or methanol Forms dihydrochloride salt, improves stability Typically high

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the methylamine group or the pyrazole ring. Common reagents and outcomes include:

ReagentConditionsMajor Product
Potassium permanganateAcidic aqueous solutionPyrazole carboxylic acids
Hydrogen peroxideAqueous medium, ambient temperatureOxidized pyrazole derivatives with ketone or aldehyde functionalities

For example, oxidation with KMnO₄ in acidic conditions converts the methylamine group into a carboxylic acid, yielding pyrazole-4-carboxylic acid derivatives. These products are valuable intermediates in synthesizing pharmaceuticals and agrochemicals.

Reduction Reactions

Reduction targets the amine moiety or unsaturated bonds within the pyrazole ring:

ReagentConditionsMajor Product
Sodium borohydrideMethanol, 0–5°CHydroxylamine derivatives
Lithium aluminum hydrideTetrahydrofuran (THF), refluxFully reduced amine compounds

Sodium borohydride selectively reduces imine intermediates formed during derivatization, while LiAlH₄ achieves complete reduction of the amine group to primary alcohols. These reactions are critical for modifying the compound’s solubility and bioavailability.

Substitution Reactions

The compound participates in nucleophilic substitution (SN) and electrophilic aromatic substitution (EAS):

Nucleophilic Substitution

ReagentConditionsMajor Product
Alkyl halidesBasic conditions (e.g., NaOH)N-alkylated pyrazole derivatives
ThiolsAcidic or neutral pHThioether-linked pyrazole compounds

The methylamine group acts as a nucleophile, enabling alkylation or arylation to form N-substituted derivatives.

Electrophilic Aromatic Substitution

ReagentConditionsMajor Product
Nitrating agentsConcentrated H₂SO₄, HNO₃Nitro-substituted pyrazole derivatives
Halogens (Cl₂, Br₂)Lewis acid catalysts (FeCl₃)Halogenated pyrazole analogs

Electrophilic substitution occurs preferentially at the pyrazole ring’s 3- and 5-positions, introducing functional groups that enhance electronic properties.

Complexation Reactions

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals:

Metal IonCoordination ModeApplication
Co(II), Zn(II)Bidentate (N,N-donor)Catalysts for polymerization reactions
Cu(II)TridentateAntimicrobial agents

These complexes exhibit unique catalytic and biological activities, such as accelerating lactide polymerization or inhibiting bacterial growth.

Industrial and Pharmacological Relevance

  • Pharmaceuticals : Derivatives synthesized via substitution are explored as kinase inhibitors and antimicrobial agents .

  • Materials Science : Metal complexes are employed in designing functional materials with luminescent or magnetic properties.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Compound Name (CAS No.) Molecular Formula Substituents (Pyrazole Position) Amine Group Salt Form Similarity Index
This compound C₆H₁₂N₃·2HCl 4-(CH₂N(CH₃)₂) Dimethylamine Dihydrochloride Reference
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride (1896159-87-7) C₅H₁₁N₃·2HCl 1-CH₃, 4-NHCH₃ Methylamine Dihydrochloride 0.93
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride C₇H₁₂N₆·2HCl 4-(tetrahydropyrimidinyl) Cyclic amine Dihydrochloride N/A
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS: N/A) C₁₁H₁₂F₂N₃·HCl 1-(2-methylphenyl), 4-NH₂, 5-CF₂H Primary amine Hydrochloride N/A
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride (CAS: N/A) C₇H₁₄N₃·2HCl 4-(CH(CH₂CH₃)NHCH₃) Methylamine (branched) Dihydrochloride N/A

Notes:

  • The similarity index (0.93) for N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride reflects structural isomerism, where methylation occurs at the pyrazole N1 instead of the amine group.
  • Branched amines, as in methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride, may alter steric hindrance and bioavailability compared to linear chains.

Physicochemical and Functional Differences

  • Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides, advantageous for in vitro assays.
  • Stability : Compounds with electron-withdrawing groups (e.g., difluoromethyl in CAS N/A) may show enhanced metabolic stability.
  • Applications :
    • Agrochemicals : Difluoromethyl-substituted pyrazoles (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride) are prioritized for fungicidal activity.
    • Pharmaceuticals : Tetrahydropyrimidine-linked pyrazoles (, Item 1) may target neurological receptors due to structural resemblance to piperazine derivatives.

Biological Activity

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a dimethylamino group. The dihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for biological studies. Its chemical reactivity is primarily attributed to the nucleophilic nature of the amine group, allowing it to participate in various biochemical reactions.

The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor in several biochemical pathways .
  • Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, contributing to its therapeutic potential .

Anticancer Properties

This compound has shown promising results in inhibiting the growth of several cancer cell lines. Here are some notable findings:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-23.25
P81517.82

These results indicate that the compound may serve as a viable candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit similar effects .

Case Studies

  • Optimization of Pyrazole Compounds : A study conducted by Bouabdallah et al. highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines. The derivatives showed IC50 values comparable to established anticancer drugs, supporting the potential of pyrazole compounds in cancer therapy .
  • Antibiotic Adjuvants : Research published in Nature explored the use of pyrazole compounds as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains . This indicates a broader application for this compound beyond anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via reductive amination using dimethylamine and 1H-pyrazole-4-carbaldehyde, followed by dihydrochloride salt formation. Reaction efficiency depends on solvent choice (e.g., methanol or ethanol for solubility) and temperature control (40–60°C). Catalytic hydrogenation or sodium cyanoborohydride can enhance yield . Purity optimization requires post-synthesis recrystallization in ethanol/ether mixtures .
  • Data Contradictions : Conflicting reports on reaction times (6–24 hours) suggest varying catalyst activity or substrate ratios; kinetic monitoring via TLC or HPLC is advised .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>95% target).
  • Mass spectrometry (ESI+) to verify molecular ion peaks (C₆H₁₂N₃⁺·2Cl⁻, m/z 154.1 + 70.9) .
    • Challenges : Dihydrochloride salts may exhibit hygroscopicity, requiring anhydrous handling during analysis .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology : The compound is highly soluble in polar solvents (water, methanol, DMSO) but unstable in basic aqueous conditions (pH >8). Stability assays should include:

  • pH titration to assess decomposition thresholds.
  • UV-Vis spectroscopy (λ = 260–280 nm) to monitor degradation products .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in protonation states or salt forms?

  • Methodology : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is critical for unambiguous determination of the dihydrochloride structure. Key steps:

  • Crystal growth : Slow evaporation from ethanol/water (1:1).
  • Refinement : Anisotropic displacement parameters for Cl⁻ ions and hydrogen-bonding networks .
    • Data Contradictions : Disordered pyrazole rings or counterion misassignment may arise; TwinRotMat in SHELXL can address twinning artifacts .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodology :

  • Purity standardization : Use orthogonal methods (HPLC, Karl Fischer titration) to control water content (<1%) and ionic impurities.
  • Bioactivity normalization : Pre-screen batches via in vitro receptor-binding assays (e.g., histamine receptor subtypes) to correlate potency with purity .
    • Challenges : Residual solvents (e.g., ethanol) may interfere with cellular assays; lyophilization is recommended .

Q. How can computational modeling predict interactions with biological targets?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to histamine H₃/H₄ receptors. Protonated amines form salt bridges with Asp³.³² residues.
  • MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (100 ns trajectories) .
    • Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Contradictions and Resolutions

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

  • Resolution : Crystallography captures solid-state conformations, while NMR reflects solution dynamics. For example, pyrazole ring puckering in crystals vs. planar geometry in solution. Use variable-temperature NMR to probe conformational flexibility .

Q. How should researchers address discrepancies in reported pharmacological potencies?

  • Resolution : Variability may stem from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Standardize protocols (e.g., FLIPR Calcium Assay with H₃R-transfected cells) and include reference agonists (e.g., immepip) as controls .

Methodological Tables

Technique Application Key Parameters
HPLC Purity assessmentColumn: C18; Mobile phase: H₂O/ACN + 0.1% TFA
X-ray Crystallography Salt form confirmationSHELXL refinement; R1 < 5%
SPR Binding kinetics measurementImmobilization pH: 4.5; Flow rate: 30 µL/min

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